molecular formula C8H11ClN2O2S B1282146 N-(2-Aminoethyl)-4-chlorobenzenesulfonamide CAS No. 83019-90-3

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Cat. No.: B1282146
CAS No.: 83019-90-3
M. Wt: 234.7 g/mol
InChI Key: MWEBCGQFQBAAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Hydroxyl or alkoxy-substituted benzene derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other sulfonamide-based drugs.

    Industry: It is used in the production of dyes, polymers, and surfactants due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)piperazine
  • N-(2-Aminoethyl)acetamide

Uniqueness

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is unique due to the presence of both a sulfonamide group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBCGQFQBAAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515724
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83019-90-3
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.